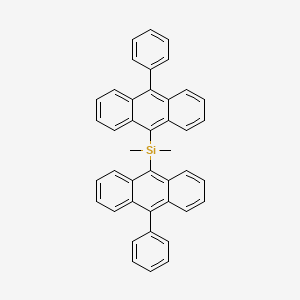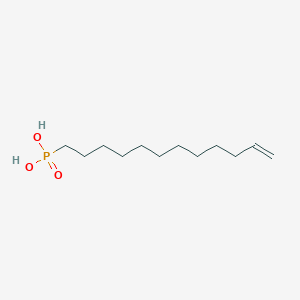
Dimethylbis(10-phenylanthracen-9-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(10-phenylanthracen-9-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 10-phenylanthracen-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(10-phenylanthracen-9-yl)silane typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 10-phenylanthracen-9-yl groups are then reacted with a silicon precursor, such as dimethyldichlorosilane, to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(10-phenylanthracen-9-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(10-phenylanthracen-9-yl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which dimethylbis(10-phenylanthracen-9-yl)silane exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to form triplet excited states. These excited states can then participate in energy transfer processes, such as triplet-triplet annihilation, leading to photon upconversion. This mechanism is useful in applications like OLEDs and photon upconversion systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in similar applications, such as OLEDs and photon upconversion.
9,10-Dimethylanthracene: Another anthracene derivative with similar photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central silicon atom but has similar structural features.
Uniqueness
Dimethylbis(10-phenylanthracen-9-yl)silane is unique due to the presence of the silicon atom, which imparts different electronic properties compared to its carbon analogs. This can lead to variations in photophysical behavior and reactivity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
219917-75-6 |
|---|---|
Molekularformel |
C42H32Si |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
dimethyl-bis(10-phenylanthracen-9-yl)silane |
InChI |
InChI=1S/C42H32Si/c1-43(2,41-35-25-13-9-21-31(35)39(29-17-5-3-6-18-29)32-22-10-14-26-36(32)41)42-37-27-15-11-23-33(37)40(30-19-7-4-8-20-30)34-24-12-16-28-38(34)42/h3-28H,1-2H3 |
InChI-Schlüssel |
QDDMKMQXAPWTIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)


![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)



![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)

